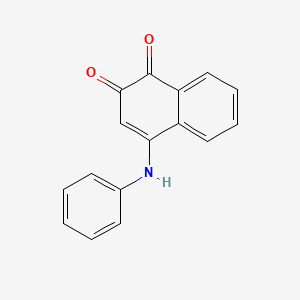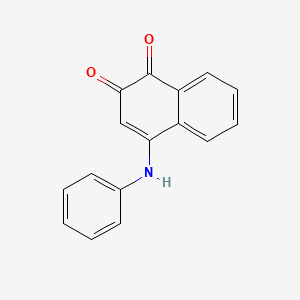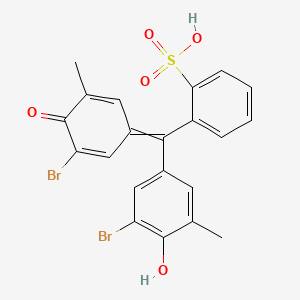
1(R)-(Trifluoromethyl)oleyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1®-(Trifluoromethyl)oleyl alcohol is an organic compound characterized by the presence of a trifluoromethyl group attached to an oleyl alcohol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1®-(Trifluoromethyl)oleyl alcohol can be synthesized through several methods, including:
Hydroboration-Oxidation: This method involves the addition of borane (BH3) to an olefin, followed by oxidation with hydrogen peroxide (H2O2) to yield the alcohol.
Grignard Reaction: The reaction of a Grignard reagent (RMgX) with a carbonyl compound, followed by hydrolysis, can produce the desired alcohol.
Reduction of Carbonyl Compounds: The reduction of aldehydes or ketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can yield alcohols.
Industrial Production Methods
Industrial production of 1®-(Trifluoromethyl)oleyl alcohol typically involves large-scale chemical processes, such as:
Catalytic Hydrogenation: Oleic acid esters can be hydrogenated using a catalyst to produce oleyl alcohol.
Bouveault–Blanc Reduction: This method involves the reduction of esters using sodium in the presence of an alcohol solvent.
Chemical Reactions Analysis
Types of Reactions
1®-(Trifluoromethyl)oleyl alcohol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products
Oxidation: Aldehydes, ketones.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
1®-(Trifluoromethyl)oleyl alcohol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1®-(Trifluoromethyl)oleyl alcohol involves its interaction with molecular targets and pathways, including:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Signal Transduction: It may affect cellular signaling pathways by interacting with receptors and other signaling molecules.
Membrane Interaction: The compound can integrate into cell membranes, altering their properties and affecting cellular functions.
Comparison with Similar Compounds
1®-(Trifluoromethyl)oleyl alcohol can be compared with other similar compounds, such as:
Oleyl Alcohol: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Trifluoromethyl Alcohols: Compounds with a trifluoromethyl group but different alkyl backbones, leading to variations in their applications and effects.
Fluorinated Alcohols: Alcohols with fluorine atoms in different positions, affecting their chemical behavior and uses.
Properties
Molecular Formula |
C19H35F3O |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(Z,2R)-1,1,1-trifluorononadec-10-en-2-ol |
InChI |
InChI=1S/C19H35F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(23)19(20,21)22/h9-10,18,23H,2-8,11-17H2,1H3/b10-9-/t18-/m1/s1 |
InChI Key |
ZYGTVPPVHAUBNX-HJCTWCACSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCC[C@H](C(F)(F)F)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-[1-(butylamino)ethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B10822995.png)
![(2E)-2-[(2E,4E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B10822997.png)

![6-[[9-Hydroxy-4-(methoxymethyl)-1,8-dimethyl-12-propan-2-yl-16-oxatetracyclo[9.6.0.03,7.013,17]heptadeca-2,11-dien-10-yl]oxy]-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B10823013.png)
![N-(4-bromophenyl)-N-[3-(methylamino)-1,4-dioxonaphthalen-2-yl]acetamide](/img/structure/B10823028.png)
![(2Z)-2-[(2E,4E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B10823030.png)
![4-[(E,2R,5S)-2-hydroxy-5-methyl-7-[(3S,4Z,6E,10E)-3-methyl-12-oxo-1-oxacyclododeca-4,6,10-trien-2-yl]-4-oxooct-6-enyl]piperidine-2,6-dione](/img/structure/B10823037.png)
![4-[2-(2-Benzyloxycarbonylamino-3-methyl-butyrylamino)-4-methyl-pentanoylamino]-5-(2-oxo-pyrrolidin-3-yl)-pent-2-enoic acid ethyl ester](/img/structure/B10823043.png)
![3-((1S,5R,9R)-9-((E)-3-Hydroxyprop-1-en-1-yl)-2-phenethyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol](/img/structure/B10823048.png)
![N'-[[5-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B10823057.png)
![1H-Benz[e]indolium, 2-[5-[3-(5-carboxypentyl)-1,3-dihydro-1,1-dimethyl-6,8-disulfo-2H-benz[e]indol-2-ylidene]-1,3-pentadien-1-yl]-3-ethyl-1,1-dimethyl-6,8-disulfo-, inner salt](/img/structure/B10823072.png)
